hexa-L-alanine

Description

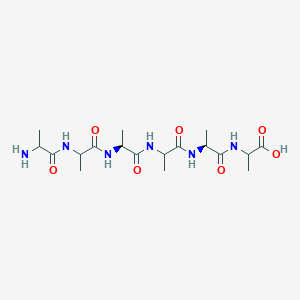

Hexa-L-alanine (CAS 10576-91-7) is a synthetic homohexameric peptide composed of six L-alanine residues linked via amide bonds. Its chemical formula is C₁₈H₃₂N₆O₇, with a molecular weight of 444.48 g/mol . The compound appears as a white to off-white solid with a melting point of 176–179°C (decomposition) and is slightly soluble in acidic aqueous solutions and water. It is typically stored at -15°C to maintain stability . Hexa-L-alanine serves as a model system for studying peptide self-assembly, secondary structure formation (e.g., β-sheets), and crystallization behavior due to its repetitive alanine backbone .

Propriétés

Numéro CAS |

111652-29-0 |

|---|---|

Formule moléculaire |

C18H32N6O7 |

Poids moléculaire |

444.5 g/mol |

Nom IUPAC |

2-[[(2S)-2-[2-[[(2S)-2-[2-(2-aminopropanoylamino)propanoylamino]propanoyl]amino]propanoylamino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C18H32N6O7/c1-7(19)13(25)20-8(2)14(26)21-9(3)15(27)22-10(4)16(28)23-11(5)17(29)24-12(6)18(30)31/h7-12H,19H2,1-6H3,(H,20,25)(H,21,26)(H,22,27)(H,23,28)(H,24,29)(H,30,31)/t7?,8?,9-,10?,11-,12?/m0/s1 |

Clé InChI |

ZLHDFPIXRRJBKM-NQJBZEPTSA-N |

SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |

SMILES isomérique |

C[C@@H](C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)[C@H](C)NC(=O)C(C)NC(=O)C(C)N |

SMILES canonique |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |

Séquence |

AAAAAA |

Synonymes |

2-[[(2S)-2-[2-[[(2S)-2-[2-(2-aminopropanoylamino)propanoylamino]propanoyl]amino]propanoylamino]propanoyl]amino]propanoic acid |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Analogous Compounds

Shorter Alanine Oligomers

While the provided evidence lacks explicit data on tri- or tetra-alanine, shorter alanine oligomers generally exhibit distinct physicochemical properties compared to hexa-L-alanine:

- Solubility: Shorter chains (e.g., tri-alanine) are more water-soluble due to reduced hydrophobic interactions and lower molecular weight.

- Thermal Stability : Longer peptides like hexa-L-alanine have higher melting points due to increased intermolecular hydrogen bonding and van der Waals interactions.

N-Substituted Alanine Derivatives

- N-Methyl-L-alanine (CAS 3913-67-5): Structure: Features a methyl group on the amino nitrogen, reducing hydrogen-bonding capacity. Applications: Used in peptidomimetics to enhance metabolic stability by resisting protease cleavage. Unlike hexa-L-alanine, it cannot form extended secondary structures due to steric hindrance .

- Applications: Potential use in drug design for targeting hydrophobic protein pockets, contrasting with hexa-L-alanine’s role in structural studies .

Aromatic and Cyclic Alanine Derivatives

- 3-(2,5-Cyclohexadienyl)-L-alanine: Structure: A cyclohexadienyl group replaces the alanine side chain’s methyl group. Synthesis: Produced via enzymatic reactions with phenylalanine ammonia-lyase, indicating utility as a substrate analog in enzyme mechanism studies. Unlike hexa-L-alanine, this derivative is monomeric and non-polymeric .

Heterocyclic Alanine Conjugates

- Isoxazole-L-alanine Acid Conjugates: Structure: Combines an isoxazole ring with alanine, enabling hydrogen bonding and metal coordination. Synthesis: Prepared via HATU/DIPEA-mediated coupling and LiOH hydrolysis . Drug Potential: QikProp analysis confirms compliance with Lipinski’s Rule of Five, suggesting oral bioavailability—a contrast to hexa-L-alanine, which exceeds typical molecular weight limits for oral drugs .

Other Derivatives

- N-Phthalyl-L-alanine: Structure: Phthalyl group protects the amino group during peptide synthesis. Applications: Used as a building block in solid-phase synthesis, differing from hexa-L-alanine’s role as a standalone structural peptide .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Hexa-L-alanine and Analogous Compounds

*Calculated from formula C₄H₉NO₂.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.